

A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylboronic acid

Cat. No.: B151775

[Get Quote](#)

CAS Number: 89694-48-4

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on **5-Chloro-2-methoxyphenylboronic acid**. It covers its physicochemical properties, safety information, synthesis, purification, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

5-Chloro-2-methoxyphenylboronic acid is a substituted arylboronic acid, appearing as a white to light yellow crystalline powder.^{[1][2]} It is a key intermediate in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.^[3]

Physicochemical Properties

The key physicochemical data for **5-Chloro-2-methoxyphenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	89694-48-4	[1] [4]
Molecular Formula	C ₇ H ₈ BClO ₃	[1] [2] [4]
Molecular Weight	186.40 g/mol	[1] [4]
Appearance	White to Light yellow powder to crystal	[1] [2]
Melting Point	134-142 °C	[1] [4]
pKa (Predicted)	7.58 ± 0.58	[1]
SMILES String	COc1ccc(Cl)cc1B(O)O	[1]
InChI Key	FMBVAOHFMSQDGT-UHFFFAOYSA-N	[1]

Safety and Handling

5-Chloro-2-methoxyphenylboronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[5\]](#)

Hazard Summary:

- H302 + H332: Harmful if swallowed or if inhaled.[\[6\]](#)
- H311: Toxic in contact with skin.[\[6\]](#)
- H315: Causes skin irritation.[\[6\]](#)
- H318: Causes serious eye damage.[\[6\]](#)

Precautionary Measures:

- P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[\[6\]](#)

- P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Synthesis and Purification Protocols

The synthesis of **5-Chloro-2-methoxyphenylboronic acid** is typically achieved through a lithium-halogen exchange reaction followed by borylation.

Synthesis Protocol

A representative protocol for the synthesis of **5-Chloro-2-methoxyphenylboronic acid** involves the reaction of 2-bromo-4-chloroanisole with n-butyllithium, followed by quenching with an electrophilic borate ester.[1]

Materials:

- 2-Bromo-4-chloroanisole
- n-Butyllithium (n-BuLi), 2.5 M in hexane
- Trimethyl borate (B(OMe)₃)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-4-chloroanisole (1.0 eq.) in an anhydrous solvent.

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
- Add trimethyl borate (approx. 3.0 eq.) dropwise to the reaction mixture, continuing to maintain the temperature at -78 °C.
- Allow the reaction to proceed at -78 °C for 2 hours.
- After 2 hours, slowly warm the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with ethyl acetate.
- Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Chloro-2-methoxyphenylboronic acid**.[\[1\]](#)

The crude product is often obtained as a white semi-solid and may be used directly in subsequent reactions without further purification.[\[1\]](#)

[Click to download full resolution via product page](#)

*Synthesis workflow for **5-Chloro-2-methoxyphenylboronic acid**.*

Purification Protocol

If higher purity is required, the crude product can be purified using standard techniques for boronic acids.

Aqueous Workup with Base:

- Dissolve the crude product in an organic solvent like ethyl acetate.

- Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
- Separate the aqueous layer.
- Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified boronic acid.
- Filter the solid, wash with cold water, and dry under vacuum.

Recrystallization:

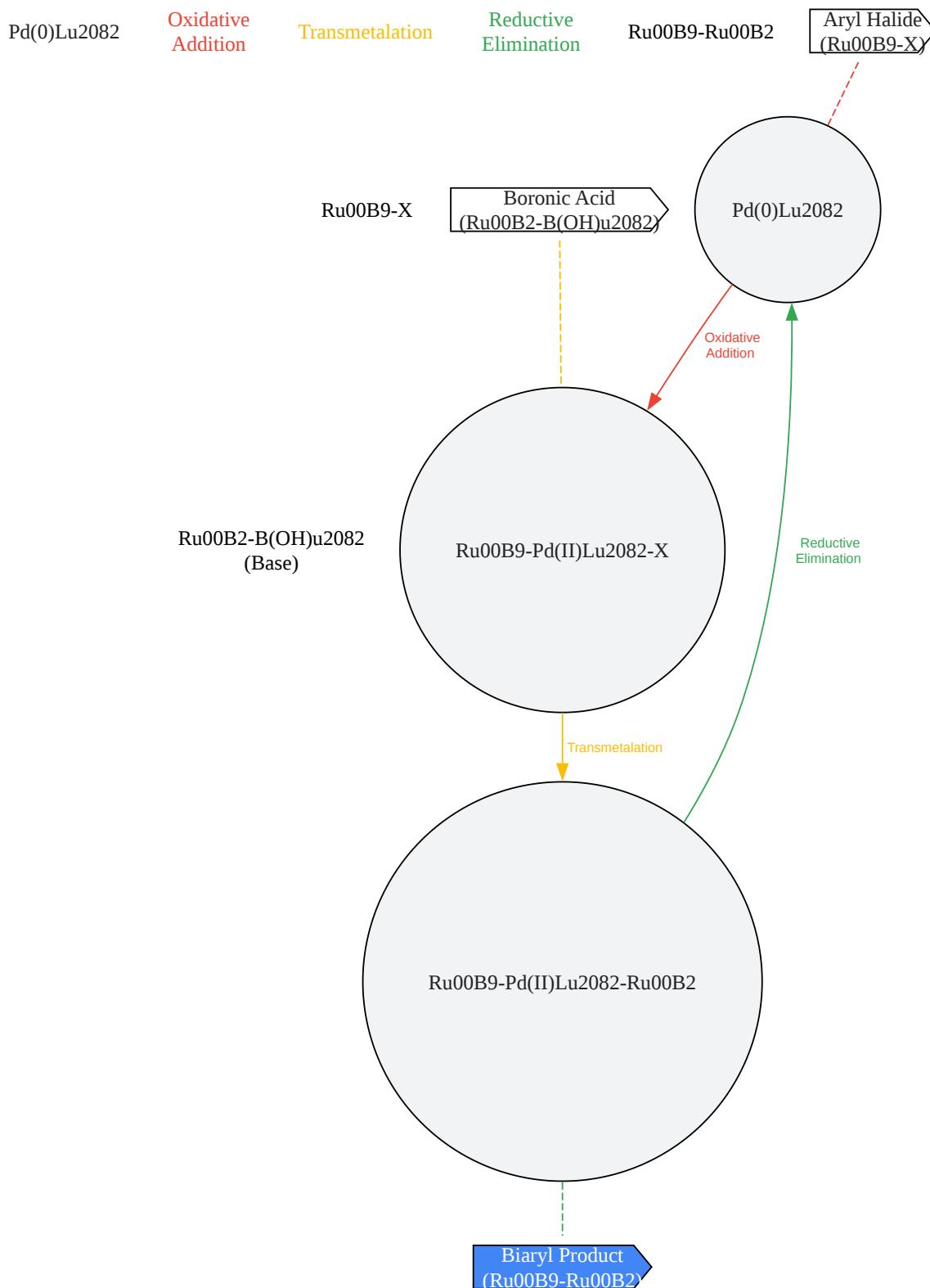
- If the product is a solid, dissolve it in a minimum amount of a suitable hot solvent (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Organic Synthesis

The primary application of **5-Chloro-2-methoxyphenylboronic acid** is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and heteroaryl structures.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general methodology for the coupling of **5-Chloro-2-methoxyphenylboronic acid** with an aryl halide. Conditions may require optimization depending on the specific substrate.


Materials:

- **5-Chloro-2-methoxyphenylboronic acid** (1.2 eq.)

- Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq.)
- Solvent System (e.g., Dioxane/Water or Toluene/Water)

Procedure:

- To a dry reaction vessel (e.g., a Schlenk flask) containing a stir bar, add the aryl halide (1.0 eq.), **5-Chloro-2-methoxyphenylboronic acid** (1.2 eq.), and the base (2.0-3.0 eq.).
- Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add the palladium catalyst under the inert atmosphere.
- Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.^[7]

[Click to download full resolution via product page](#)*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 [m.chemicalbook.com]
- 2. 5-Chloro-2-methoxyphenylboronic Acid (contains varying amo... [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151775#5-chloro-2-methoxyphenylboronic-acid-cas-number-89694-48-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com